Benzo[g]pteridine-2,4(1H,3H)-dione, 5,10-dihydro-
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Overview
Description
Benzo[g]pteridine-2,4(1H,3H)-dione, 5,10-dihydro- is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their roles in biological systems, particularly as coenzymatic constituents of oxidoreductase enzymes. These compounds are involved in various metabolic processes and have been studied for their potential therapeutic applications, including anticancer, antiviral, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[g]pteridine-2,4(1H,3H)-dione, 5,10-dihydro- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diaminobenzoic acid with formic acid and formaldehyde, followed by cyclization to form the desired pteridine structure . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Benzo[g]pteridine-2,4(1H,3H)-dione, 5,10-dihydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce the compound, often under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of Benzo[g]pteridine-2,4(1H,3H)-dione, 5,10-dihydro- involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various therapeutic effects, such as the suppression of cancer cell growth or the inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
Pteridine-2,4(1H,3H)-dione: Shares a similar core structure but lacks the benzo[g] substitution.
Benzo[g]quinazoline: Another heterocyclic compound with similar biological activities.
Benzo[g]imidazo[1,2-a]pyrimidine: Known for its selective cyclooxygenase-2 inhibitory effects.
Uniqueness
Benzo[g]pteridine-2,4(1H,3H)-dione, 5,10-dihydro- is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to interact with various molecular targets makes it a versatile compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C10H16N4O2 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
4a,5,5a,6,7,8,9,9a,10,10a-decahydro-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C10H16N4O2/c15-9-7-8(13-10(16)14-9)12-6-4-2-1-3-5(6)11-7/h5-8,11-12H,1-4H2,(H2,13,14,15,16) |
InChI Key |
OQGCDGFRLLDCTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)NC3C(N2)NC(=O)NC3=O |
Origin of Product |
United States |
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